5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and a pyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dimethylcyclohexane, which is then subjected to further chemical transformations.
Cyclization: The cyclohexane derivative undergoes cyclization to form the pyranone ring. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylcyclohexane: Shares the cyclohexane ring structure but lacks the pyranone ring.
6,6-Dimethyl-5h-pyran-2-one: Contains the pyranone ring but does not have the cyclohexane ring.
Uniqueness
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one is unique due to the combination of its cyclohexane and pyranone rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61431-53-6 |
---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
3-(1,2-dimethylcyclohexyl)-2,2-dimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C15H24O2/c1-11-7-5-6-10-15(11,4)12-8-9-13(16)17-14(12,2)3/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
LGNJGPJHODMDJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C)C2C=CC(=O)OC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.